molecular formula C23H33NO7 B1601654 Hydrocortisone 3-(O-carboxymethyl)oxime CAS No. 43188-86-9

Hydrocortisone 3-(O-carboxymethyl)oxime

Cat. No. B1601654
CAS RN: 43188-86-9
M. Wt: 435.5 g/mol
InChI Key: WXAWNCDYPXVODT-ZAKIEOBNSA-N
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Description

Hydrocortisone 3-(O-carboxymethyl)oxime, also known as HCMOC, is an important synthetic molecule used in various scientific research applications. It is a derivative of the steroid hormone cortisol, which is produced naturally in the body and is involved in a number of physiological processes. HCMOC is a useful tool for studying the biochemical and physiological effects of cortisol and its derivatives.

Scientific Research Applications

1. Application in Immunoreactivity and Steroid Synthesis

Hydrocortisone 3-(O-carboxymethyl)oxime plays a significant role in immunoreactivity. Janoski, Shulman, and Wright (1974) reported the synthesis of 3-(O-carboxymethyl)oximes of C21-4-pregnen-3,20-diones, facilitating the coupling of steroidal haptens to proteins. This enhances immunospecificity, as evidenced by the production of antisera to 16α-hydroxyprogesterone and 17α-hydroxy-progesterone in immunized rabbits, with specificity established via radioimmunoassay (Janoski, Shulman, & Wright, 1974).

2. Use in Histochemical Receptor Assays

Lee (1984) utilized a hydrocortisone derivative, 17 beta-estradiol-6-carboxymethyl oxime-bovine serum albumin-fluorescein isothiocyanate, as a histochemical reagent to study estrogen-binding substances in rat uteri. This study highlighted the potential of using hydrocortisone derivatives in receptor assays, though no direct effect was observed with hydrocortisone itself in this context (Lee, 1984).

3. Radioimmunoassay and Steroid Analysis

Belkien, Schöneshöfer, and Oelkers (1980) described a method for producing haptens with hydrocortisone 3-(O-carboxymethyl)oxime, specifically for 18-hydroxy-11-deoxycorticosterone and 18-hydroxycorticosterone. These haptens were used to raise antisera for radioimmunoassays, demonstrating the importance of hydrocortisone derivatives in analytical biochemistry (Belkien, Schöneshöfer, & Oelkers, 1980).

4. In Fluoroimmunoassays

Mikola and Miettinen (1991) synthesized cortisol 3-(O-carboxymethyl)oxime and other derivatives for use in time-resolved fluoroimmunoassays. This application highlights the role of hydrocortisone derivatives in enhancing the sensitivity and specificity of immunoassays (Mikola & Miettinen, 1991).

properties

IUPAC Name

2-[(E)-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO7/c1-21-7-5-14(24-31-12-19(28)29)9-13(21)3-4-15-16-6-8-23(30,18(27)11-25)22(16,2)10-17(26)20(15)21/h9,15-17,20,25-26,30H,3-8,10-12H2,1-2H3,(H,28,29)/b24-14+/t15-,16-,17-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAWNCDYPXVODT-ZAKIEOBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCC(=O)O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N\OCC(=O)O)/C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548914
Record name 2-[(E)-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrocortisone 3-(O-carboxymethyl)oxime

CAS RN

43188-86-9
Record name 2-[(E)-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43188-86-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Tahara, Z Huang, T Kiritoshi, T Onodera… - … in bioengineering and …, 2014 - frontiersin.org
The monitoring of salivary cortisol as a key biomarker of an individual’s stress response has been increasingly focused on. This paper describes the development of a novel cortisol …
Number of citations: 20 www.frontiersin.org
K Na, C Lee - Korean Journal of Veterinary Research, 1996 - koreascience.kr
ELISA kit for cortisol was developed and then evaluated. Polyclonal antihydrocortisone-3-(o-carboxymethyl) oxime BSA rabbit serum was used to coat the 96-well microplates. The …
Number of citations: 0 koreascience.kr
SI Lehtonen, A Tullila, N Agrawal… - ACS chemical …, 2016 - ACS Publications
Proteins with high specificity, affinity, and stability are needed for biomolecular recognition in a plethora of applications. Antibodies are powerful affinity tools, but they may also suffer …
Number of citations: 7 pubs.acs.org
H Jung, J Jung, YH Kim, D Kwon, BG Kim, HB Na… - BioChip Journal, 2018 - Springer
In this study, localized surface plasmon resonance (LSPR) effect was characterized for immuneassay to detect cortisol conjugated nanoparticles (NPs) using a cuvette-compatible Au …
Number of citations: 20 link.springer.com
K Yokoyama, M Oishi, M Oshima - RSC advances, 2015 - pubs.rsc.org
In order to stay in good health, people have regular checkups. Part of this process involves examining the body for abnormalities. This requires a variety of large, complicated medical …
Number of citations: 1 pubs.rsc.org
SB Putman, JL Brown, AD Franklin, EC Schneider… - PLoS …, 2015 - journals.plos.org
Because of poor reproduction after the lifting of an 8-year breeding moratorium, a biomedical survey of female lions in US zoos was initiated in 2007. Fecal estrogen (FEM), progestagen …
Number of citations: 31 journals.plos.org
IAP Thompson, J Saunders, L Zheng, AA Hariri… - bioRxiv, 2023 - biorxiv.org
We present a generalizable approach for designing biosensors that can continuously detect specific biomarkers in real time and without sample preparation. This is achieved by …
Number of citations: 1 www.biorxiv.org
S Lehtonen - 2017 - trepo.tuni.fi
Antibodies, the specific binding proteins produced by our immune system for virtually any foreign target molecule, have been used as valuable laboratory reagents in the life sciences …
Number of citations: 2 trepo.tuni.fi
CE Karachaliou, G Koukouvinos, D Goustouridis… - Biosensors, 2023 - mdpi.com
Cortisol is a steroid hormone that is involved in a broad range of physiological processes in human/animal organisms. Cortisol levels in biological samples are a valuable biomarker, eg, …
Number of citations: 3 www.mdpi.com
RE Newman - 1995 - ro.uow.edu.au
An investigation of the two major stress pathways, the sympathomedullary system, and the hypothaiamic-pituitary-adrenal (HPA) axis and their role in the mediation of the physiological …
Number of citations: 1 ro.uow.edu.au

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